molecular formula C16H16N4O2 B2769563 N-[3-[(Dimethylamino)methyl]-1,2-benzoxazol-5-yl]pyridine-2-carboxamide CAS No. 2380033-03-2

N-[3-[(Dimethylamino)methyl]-1,2-benzoxazol-5-yl]pyridine-2-carboxamide

Cat. No. B2769563
CAS RN: 2380033-03-2
M. Wt: 296.33
InChI Key: SCHMLMOAVYNSGW-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that likely contains a benzoxazole ring and a pyridine ring, both of which are common structures in medicinal chemistry . The presence of a dimethylamino group suggests that this compound might have basic properties .


Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized through condensation reactions or through the reaction of amines with cyanoacetates .


Molecular Structure Analysis

The molecular structure of this compound is likely to be complex due to the presence of multiple rings and functional groups. The benzoxazole and pyridine rings are aromatic, which may contribute to the stability of the molecule .


Chemical Reactions Analysis

The reactivity of this compound could be influenced by several factors, including the presence of the dimethylamino group and the carboxamide group. These groups could potentially participate in a variety of chemical reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors that could influence these properties include the presence of polar groups, the size and shape of the molecule, and its overall charge .

Future Directions

The potential applications and future directions for this compound would depend on its physical and chemical properties, as well as its biological activity. Compounds with similar structures are often studied for their potential uses in fields like medicinal chemistry and materials science .

properties

IUPAC Name

N-[3-[(dimethylamino)methyl]-1,2-benzoxazol-5-yl]pyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4O2/c1-20(2)10-14-12-9-11(6-7-15(12)22-19-14)18-16(21)13-5-3-4-8-17-13/h3-9H,10H2,1-2H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCHMLMOAVYNSGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC1=NOC2=C1C=C(C=C2)NC(=O)C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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